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Compound of Interest

Compound Name: meta-Fluoxetine hydrochloride

Cat. No.: B602300

For Researchers, Scientists, and Drug Development Professionals
CAS Number: 79088-29-2

This technical guide provides a comprehensive overview of meta-Fluoxetine hydrochloride, a
positional isomer of the widely known selective serotonin reuptake inhibitor (SSRI), fluoxetine.
As an identified impurity in fluoxetine preparations, understanding its chemical properties,
synthesis, pharmacological activity, and analytical characterization is crucial for quality control,
drug safety, and new drug discovery efforts.

Chemical and Physical Properties

meta-Fluoxetine hydrochloride, chemically named N-methyl-y-[3-(trifluoromethyl)phenoxy]-
benzenepropanamine hydrochloride, shares a similar core structure with fluoxetine, with the
key difference being the substitution pattern on the phenoxy ring.[1] This structural variation
significantly impacts its pharmacological profile.

Table 1: Physicochemical Properties of meta-Fluoxetine Hydrochloride
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Property Value Reference
CAS Number 79088-29-2 [1]
Molecular Formula C17H18FsNO - HCI [1]
Molecular Weight 345.8 g/mol [1]
Appearance Crystalline solid [1]
Purity >98% [1]
UV/Vis (Amax) 277 nm [1]

DMF: 16 mg/mL, DMSO: 12.5
Solubility mg/mL, Ethanol: 12.5 mg/mL, [1]
PBS (pH 7.2): 0.2 mg/mL

Synthesis

While a specific, detailed synthesis protocol for meta-fluoxetine hydrochloride is not
extensively published as a primary synthetic target, its synthesis can be logically derived from
established routes for fluoxetine by substituting the para-substituted starting material with its
meta-isomer. The following represents a plausible synthetic workflow.
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Synthesis of meta-Fluoxetine Hydrochloride

3-Chlorobenzotrifluoride N-methyl-3-hydroxy-3-phenylpropylamine

Nucleophilic Aromatic Substitution

meta-Fluoxetine (free base)

l

Salt Formation

meta-Fluoxetine Hydrochloride
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A plausible synthetic workflow for meta-Fluoxetine hydrochloride.

Experimental Protocol: Synthesis of meta-Fluoxetine
Hydrochloride (Adapted from Fluoxetine Synthesis)

This protocol is adapted from established methods for the synthesis of fluoxetine enantiomers
and should be optimized for the synthesis of the meta-isomer.

Materials:
» N-methyl-3-hydroxy-3-phenylpropylamine

e 3-Chlorobenzotrifluoride
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e Sodium hydride (NaH)

e Anhydrous Dimethyl sulfoxide (DMSO)

o Ethyl acetate

e Hexane

e Hydrochloric acid (HCI) in a suitable solvent (e.g., ether or isopropanol)

o Standard laboratory glassware and equipment for organic synthesis under inert atmosphere.
Procedure:

o Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g.,
nitrogen or argon), dissolve N-methyl-3-hydroxy-3-phenylpropylamine in anhydrous DMSO.

 To this solution, carefully add sodium hydride (1.1 equivalents) portion-wise at room
temperature. Stir the resulting suspension until the evolution of hydrogen gas ceases,
indicating the formation of the sodium alkoxide.

o Nucleophilic Aromatic Substitution: To the alkoxide solution, add 3-chlorobenzotrifluoride (1.0
equivalent) dropwise.

e Heat the reaction mixture to 80-100°C and monitor the reaction progress by Thin Layer
Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

o Work-up and Purification: Once the reaction is complete, cool the mixture to room
temperature and quench by the slow addition of water.

o Extract the aqueous layer with ethyl acetate (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield the crude meta-fluoxetine free base.

» Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of ethyl acetate in hexane).
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o Salt Formation: Dissolve the purified meta-fluoxetine free base in a minimal amount of a
suitable solvent (e.g., diethyl ether).

e Add a solution of hydrochloric acid in the same or a compatible solvent dropwise until
precipitation is complete.

o Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield
meta-fluoxetine hydrochloride as a crystalline solid.

Pharmacological Profile

meta-Fluoxetine is characterized as a weaker selective serotonin reuptake inhibitor (SSRI)
compared to its para-isomer, fluoxetine.[1] This difference in potency highlights the critical role
of the trifluoromethyl group's position in the interaction with the serotonin transporter (SERT).

Table 2: Comparative Inhibitory Activity at the Serotonin Transporter

Ki (nM) in rat brain

Compound Reference
synaptosomes

meta-Fluoxetine 166 [1]

Fluoxetine (para-isomer) 17 [1]

Experimental Protocol: Serotonin Transporter Binding
Assay (Ki Determination)

This protocol outlines a general procedure for determining the inhibitory constant (Ki) of a test
compound at the serotonin transporter using a radioligand binding assay.

Materials:
e Rat brain synaptosomes or cells expressing the human serotonin transporter (hSERT).
e Radioligand (e.g., [3H]citalopram or [3H]paroxetine).

o Test compound (meta-Fluoxetine hydrochloride).
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e Non-specific binding control (e.g., a high concentration of a known SSRI like fluoxetine).
o Assay buffer (e.g., Tris-HCI buffer with appropriate salts).

 Scintillation cocktail and vials.

e Liquid scintillation counter.

» Glass fiber filters.

e Cell harvester.

Procedure:

 Membrane Preparation: Prepare a crude synaptosomal membrane fraction from rat brain
tissue or membranes from hSERT-expressing cells by homogenization and differential
centrifugation.

o Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the
radioligand, and varying concentrations of the test compound (meta-fluoxetine
hydrochloride).

» For total binding, add vehicle instead of the test compound. For non-specific binding, add a
saturating concentration of a known SSRI.

 Incubation: Initiate the binding reaction by adding the membrane preparation to each well.
Incubate at a defined temperature (e.g., 25°C) for a specific duration to reach equilibrium.

o Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters
using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound
radioligand.

» Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the
radioactivity using a liquid scintillation counter.

o Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the
total binding.
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o Determine the ICso value (the concentration of the test compound that inhibits 50% of the
specific binding of the radioligand) by non-linear regression analysis of the competition
binding data.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Kd), where [L] is
the concentration of the radioligand and Kd is its dissociation constant.

Potential Sighaling Pathways

The primary mechanism of action of fluoxetine involves the inhibition of serotonin reuptake,
leading to increased synaptic serotonin levels. This, in turn, can modulate various downstream
signaling pathways. While specific studies on meta-fluoxetine hydrochloride are limited, it is
plausible that it may influence similar pathways, albeit with different potency. One such
pathway implicated in the action of antidepressants is the mTOR (mammalian target of
rapamycin) signaling pathway, which plays a crucial role in cell growth, proliferation, and
synaptic plasticity.
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Potential Downstream Signaling of meta-Fluoxetine
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Hypothesized signaling cascade for meta-Fluoxetine hydrochloride.

Experimental Protocol: Analysis of mTOR Signaling
Pathway by Western Blot
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This protocol describes how to assess the effect of meta-fluoxetine hydrochloride on the
MTOR signaling pathway by measuring the phosphorylation status of key downstream proteins.

Materials:

Cell line of interest (e.g., neuronal cells).

meta-Fluoxetine hydrochloride.

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
Protein assay kit (e.g., BCA assay).

SDS-PAGE gels and running buffer.

PVDF or nitrocellulose membranes.

Transfer buffer.

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Primary antibodies against phosphorylated and total forms of mMTOR, p70S6K, and 4E-BP1.
HRP-conjugated secondary antibodies.

Enhanced chemiluminescence (ECL) substrate.

Imaging system for chemiluminescence detection.

Procedure:

o Cell Treatment: Culture cells to the desired confluency and treat with various concentrations
of meta-fluoxetine hydrochloride for a specified time. Include a vehicle-treated control

group.

e Protein Extraction: Lyse the cells with ice-cold lysis buffer. Quantify the protein concentration
of the lysates.
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o SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by
SDS-PAGE and transfer the proteins to a membrane.

e Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at
4°C.

e Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
o Detection: Visualize the protein bands using an ECL substrate and an imaging system.

e Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins
to the total protein levels to determine the effect of meta-fluoxetine hydrochloride on the
activation of the mTOR pathway.

Analytical Methods

The accurate quantification of meta-fluoxetine hydrochloride, particularly in the presence of
fluoxetine and other related compounds, is essential for quality control of pharmaceutical
preparations. High-Performance Liquid Chromatography (HPLC) is the method of choice for
this purpose.

Table 3: Representative HPLC Method Parameters for Isomer Separation
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Parameter Description

C18 reverse-phase column (e.g., 250 mm x 4.6

Column
mm, 5 um)
A gradient or isocratic mixture of an aqueous
buffer (e.g., phosphate or acetate buffer) and an

Mobile Phase organic modifier (e.g., acetonitrile or methanol).
The exact composition should be optimized for
resolution.

Flow Rate Typically 1.0 mL/min

Detection UV at 227 nm or 214 nm

Injection Volume 20 pL

Column Temperature Ambient or controlled (e.g., 30°C)

Experimental Protocol: HPLC Analysis of Fluoxetine
Isomers

This protocol provides a general framework for the HPLC analysis of meta-fluoxetine
hydrochloride.

Materials:

o HPLC system with a UV detector.

¢ C18 reverse-phase column.

o Reference standards for meta-fluoxetine hydrochloride and fluoxetine hydrochloride.
o HPLC-grade solvents (acetonitrile, methanol, water).

» Buffer salts (e.g., potassium phosphate).

e Sample diluent (e.g., mobile phase).

Procedure:
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Preparation of Mobile Phase: Prepare the mobile phase by accurately mixing the aqueous
buffer and organic solvent(s). Filter and degas the mobile phase before use.

Preparation of Standard Solutions: Prepare stock solutions of meta-fluoxetine
hydrochloride and fluoxetine hydrochloride in the diluent. Prepare a series of working
standard solutions of known concentrations.

Preparation of Sample Solutions: Accurately weigh and dissolve the sample containing
meta-fluoxetine hydrochloride in the diluent to a known concentration.

Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the
standard and sample solutions into the chromatograph.

Data Acquisition and Processing: Record the chromatograms and integrate the peak areas
for meta-fluoxetine and fluoxetine.

Quantification: Construct a calibration curve by plotting the peak area versus the
concentration of the standard solutions. Determine the concentration of meta-fluoxetine
hydrochloride in the sample by comparing its peak area to the calibration curve.
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Analytical Workflow for meta-Fluoxetine HCI
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A typical analytical workflow for quantifying meta-Fluoxetine HCI.

This technical guide provides a foundational understanding of meta-fluoxetine hydrochloride
for researchers and professionals in drug development. The provided protocols are intended as
a starting point and should be validated and optimized for specific experimental conditions.
Further research into the pharmacological and toxicological profile of this compound is
warranted to fully understand its biological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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